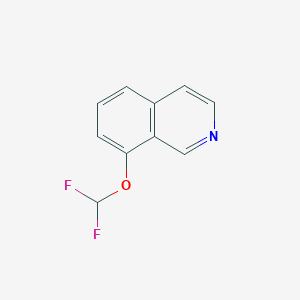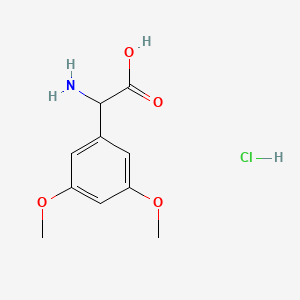
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid is a synthetic organic compound that features a fluorinated imidazole ring attached to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Acrylic Acid Attachment: The final step involves the formation of the acrylic acid moiety through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions may target the acrylic acid moiety.
Substitution: The fluorine atom on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce saturated derivatives of the acrylic acid moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The imidazole ring is a common motif in many pharmaceuticals, and the addition of the fluorine atom can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(1H-Imidazol-5-yl)acrylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
(Z)-3-(2-Chloro-1H-imidazol-5-yl)acrylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and stability.
(Z)-3-(2-Bromo-1H-imidazol-5-yl)acrylic acid: Similar to the chloro derivative but with a bromine atom, leading to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in (Z)-3-(2-Fluoro-1H-imidazol-5-yl)acrylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5FN2O2 |
|---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
(Z)-3-(2-fluoro-1H-imidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-6-8-3-4(9-6)1-2-5(10)11/h1-3H,(H,8,9)(H,10,11)/b2-1- |
InChI-Schlüssel |
CEXJVOYUMZSGHY-UPHRSURJSA-N |
Isomerische SMILES |
C1=C(NC(=N1)F)/C=C\C(=O)O |
Kanonische SMILES |
C1=C(NC(=N1)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)

![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)


